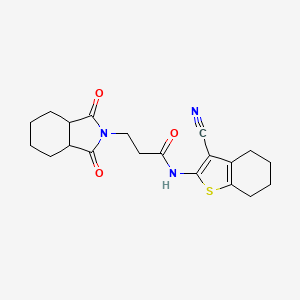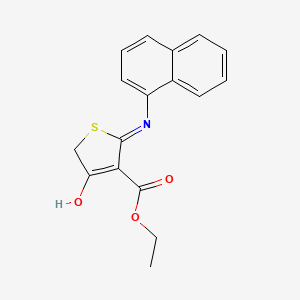![molecular formula C20H17BrN2O2 B10893051 3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B10893051.png)
3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-BROMOPHENOXY)METHYL]-N~1~-(2-PYRIDYLMETHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenoxy group, a pyridylmethyl group, and a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMOPHENOXY)METHYL]-N~1~-(2-PYRIDYLMETHYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenoxy Intermediate: The reaction of 4-bromophenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, yields 4-bromophenoxy methyl ether.
Coupling with Benzamide: The bromophenoxy intermediate is then coupled with benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-[(4-BROMOPHENOXY)METHYL]-N~1~-(2-PYRIDYLMETHYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-[(4-BROMOPHENOXY)METHYL]-N~1~-(2-PYRIDYLMETHYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(4-BROMOPHENOXY)METHYL]-N~1~-(2-PYRIDYLMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 3-[(3-Bromophenoxy)methyl]-N-(4-fluorophenyl)benzamide
- 3-[(4-Bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide
Uniqueness
3-[(4-BROMOPHENOXY)METHYL]-N~1~-(2-PYRIDYLMETHYL)BENZAMIDE is unique due to the presence of both a bromophenoxy group and a pyridylmethyl group, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of 3-[(4-BROMOPHENOXY)METHYL]-N~1~-(2-PYRIDYLMETHYL)BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H17BrN2O2 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC名 |
3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H17BrN2O2/c21-17-7-9-19(10-8-17)25-14-15-4-3-5-16(12-15)20(24)23-13-18-6-1-2-11-22-18/h1-12H,13-14H2,(H,23,24) |
InChIキー |
LGLBEVUDQSFLPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-bromophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10892973.png)
![N'-[2-(pyridin-2-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10892979.png)


![N-butyl-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10893016.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10893018.png)


![2-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B10893029.png)
![N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10893032.png)
![3-{[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10893034.png)
![11-methyl-4-[5-[(4-propylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10893042.png)
![N-(4-chlorophenyl)-1-{1-[(4-chlorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10893062.png)
![N-(4-fluorobenzyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10893066.png)
